Cas no 1173-26-8 (Corticosterone 21-Acetate)

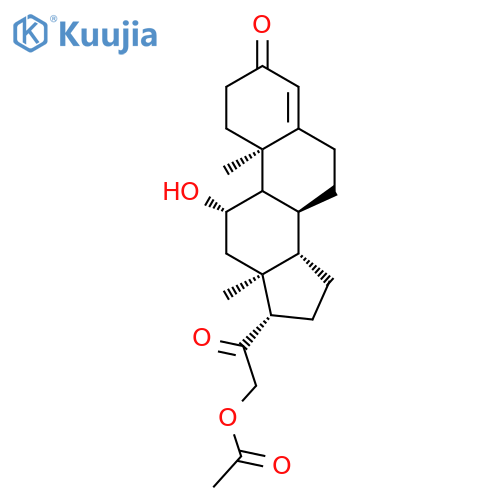

Corticosterone 21-Acetate structure

商品名:Corticosterone 21-Acetate

Corticosterone 21-Acetate 化学的及び物理的性質

名前と識別子

-

- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11-hydroxy-, (11b)-

- 11Beta,21-Dihydroxy-4-Pregnene-3,20-Dione 21-Acetate

- Corticosterone 21-Acetate

- CORTICOSTERONE-21-ACETATE

- [2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- 11β,21-Dihydroxy-4-pregnene-3,20-dione 21-Acetate

- Cort A

- Corticosterone acetate

- SKF 5654

- CORTICOSTERONE, 21-ACETATE

- KN17U0V6BL

- EINECS 214-635-8

- NSC 81764

- NSC81764

- Corticosterone 21-acetate, VETRANAL(TM), analytical standard

- Pregn-4-ene-3, 11.beta.,21-dihydroxy-, 21-acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11beta)-

- NS00044755

- CHEBI:34141

- 11.beta.,21-Dihydroxypregn-4-ene-3,20-dione acetate

- Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-, 21-acetate

- Pregn-4-ene-3, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-

- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate

- AKOS025294137

- 11-beta,21-Dihydroxypregn-4-ene-3,20-dione acetate

- 11beta,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate

- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthr

- Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-, 21-acetate

- WKQCPUMQBMFPLC-ZWFCQKKLSA-N

- Q27115843

- 21-O-Acetyl-corticosterone

- UNII-KN17U0V6BL

- AS-70575

- A803750

- Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-, 21-acetate

- 11.beta.,20-dione acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11b)-

- SCHEMBL635203

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-

- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11.beta.)-

- NSC-81764

- WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1OV1

- 4-Pregnen-11.beta.,21-diol-3,20-dione-21-acetate

- BRN 3225312

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-

- DTXSID301020284

- 1173-26-8

- T70121

- 11beta,21-Dihydroxypregn-4-ene-3,20-dione acetate

- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11beta)-

- 4-08-00-02907 (Beilstein Handbook Reference)

- 4-Pregnen-11beta,21-diol-3,20-dione-21-acetate

- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-(9CI)

-

- MDL: MFCD00010482

- インチ: 1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1

- InChIKey: WKQCPUMQBMFPLC-ZWFCQKKLSA-N

- ほほえんだ: O([H])[C@@]1([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])(C(C([H])([H])OC(C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]2([H])C([H])([H])C([H])([H])C3=C([H])C(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@]21[H])=O

- BRN: 3225312

計算された属性

- せいみつぶんしりょう: 388.22500

- どういたいしつりょう: 388.22497412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 739

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 80.7

- 互変異性体の数: 15

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0775 (rough estimate)

- ゆうかいてん: 147.0 to 152.0 deg-C

- ふってん: 434.19°C (rough estimate)

- 屈折率: 1.6120 (estimate)

- PSA: 80.67000

- LogP: 3.23750

- マーカー: 2538

- ようかいせい: 未確定

Corticosterone 21-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C695710-50mg |

Corticosterone 21-Acetate |

1173-26-8 | 50mg |

$ 64.00 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-250mg |

2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | 98% | 250mg |

¥2041.00 | 2024-08-09 | |

| TRC | C695710-250mg |

Corticosterone 21-Acetate |

1173-26-8 | 250mg |

$ 115.00 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-1g |

2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | 98% | 1g |

¥4986.00 | 2024-08-09 | |

| A2B Chem LLC | AA18058-100mg |

2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |

1173-26-8 | ≥99% | 100mg |

$171.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D753214-250mg |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 250mg |

$140 | 2025-02-26 | |

| eNovation Chemicals LLC | D753214-1g |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 1g |

$300 | 2025-02-26 | |

| TRC | C695710-25mg |

Corticosterone 21-Acetate |

1173-26-8 | 25mg |

$ 58.00 | 2023-04-17 | ||

| TRC | C695710-100mg |

Corticosterone 21-Acetate |

1173-26-8 | 100mg |

$ 81.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D753214-500mg |

Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |

1173-26-8 | 98.0% | 500mg |

$195 | 2023-09-04 |

Corticosterone 21-Acetate 関連文献

-

J. K. Norymberski J. Chem. Soc. 1956 517

-

2. 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione (‘18-hydroxycorticoster-one’)David N. Kirk,Christopher J. Slade J. Chem. Soc. Perkin Trans. 1 1980 2591

-

3. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetatesDerek H. R. Barton,Michael J. Day,Robert H. Hesse,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1975 2252

-

Neeraj Singh,Judith Taibon,Stephan Pongratz,Christian Geletneky RSC Adv. 2021 11 23627

-

5. Improved syntheses of aldosteroneDerek H. R. Barton,Nilaj K. Basu,Michael J. Day,Robert H. Hesse,Maurice M. Pechet,Alvin N. Starratt J. Chem. Soc. Perkin Trans. 1 1975 2243

1173-26-8 (Corticosterone 21-Acetate) 関連製品

- 302-23-8(Progesterone Acetate)

- 434-05-9(Metenolone acetate)

- 2224-33-1(Vinyltris(methylethylketoximine)silane)

- 1045-69-8(Testosterone acetate)

- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)

- 50-04-4(Cortisone acetate)

- 56-47-3(Deoxy Corticosterone Acetate)

- 71-58-9(Medroxyprogesterone acetate)

- 630-56-8(Hydroxyprogesterone caproate)

- 50-03-3(Hydrocortisone acetate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬